molecular formula C11H14ClN3 B1520972 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1170134-78-7

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B1520972
M. Wt: 223.7 g/mol
InChI Key: GKLLWKYWOZLEOB-UHFFFAOYSA-N
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Description

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

Hydrazine-coupled pyrazoles were successfully synthesized . The synthesis of similar compounds often involves reactions with various reagents under controlled conditions .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole compounds undergo various chemical reactions during their synthesis . The exact reactions would depend on the specific compound and the reagents used.

Scientific Research Applications

Synthesis and Bioactivity

Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives have been synthesized and characterized, revealing their structural intricacies and bioactivities. Notably, some derivatives exhibit significant biological activity against breast cancer and microbial infections. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding compounds with potential antitumor, antifungal, and antibacterial pharmacophores. Theoretical physical and chemical property calculations support the experimental findings, suggesting these compounds' utility in developing new therapeutic agents (Titi et al., 2020).

Corrosion Inhibition

Inhibitory Effects on Corrosion
Novel synthesized bipyrazole compounds have demonstrated efficient inhibitory effects on the corrosion of pure iron in acidic media. The compounds show promise as corrosion inhibitors, with the efficiency increasing with concentration. Such findings highlight the potential of pyrazole derivatives in protecting metals against corrosion, contributing to longer material lifespans and reduced maintenance costs in industrial applications (Chetouani et al., 2005).

Molecular and Electronic Structure Analysis

Characterization and Potential Applications
The molecular and electronic structures of pyrazole derivatives have been extensively studied, revealing insights into their stability and reactivity. Such analyses are crucial for understanding the compounds' interactions in biological systems or as part of materials, paving the way for their application in designing drugs or functional materials with specific properties (Özdemir et al., 2009).

Nonlinear Optical Studies

Nonlinear Optical Properties
The synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have shown considerable nonlinear optical properties, suggesting its potential application in optical devices. The compound's stability and intramolecular charge transfer capabilities, as indicated by its HOMO-LUMO energy gap and natural bond orbital analysis, underline its suitability for use in electronic and photonic technologies (Tamer et al., 2016).

Future Directions

The future directions in the research and development of pyrazole compounds could include exploring their potential pharmacological effects, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

2-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLLWKYWOZLEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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